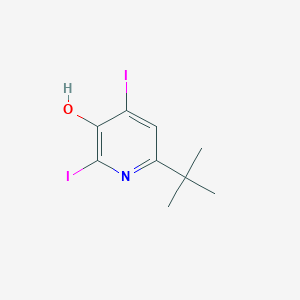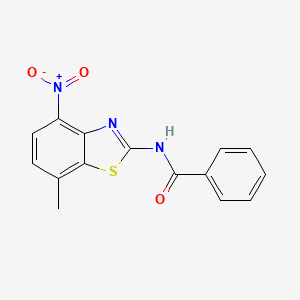
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate is a complex organic compound that features a combination of aromatic, heterocyclic, and aliphatic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the core thiophene structure. The following is a general synthetic route:
Preparation of 3-piperidin-4-yloxythiophene-2-carboxylic acid: This can be achieved by reacting 3-hydroxythiophene-2-carboxylic acid with piperidine under basic conditions.
Esterification: The carboxylic acid group is then esterified with (3-Methoxyphenyl)methanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: (3-Hydroxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate.
Reduction: (3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-methanol.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets.
Mecanismo De Acción
The mechanism of action of (3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in the body. The piperidine ring may interact with neurotransmitter receptors, while the thiophene and methoxyphenyl groups may contribute to binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxybenzoate: Similar structure but with a benzoate group instead of a thiophene.
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxypyridine-2-carboxylate: Similar structure but with a pyridine ring instead of a thiophene.
Uniqueness
(3-Methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate is unique due to the presence of the thiophene ring, which can impart different electronic properties and reactivity compared to benzoate or pyridine analogs
Propiedades
Fórmula molecular |
C18H21NO4S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
(3-methoxyphenyl)methyl 3-piperidin-4-yloxythiophene-2-carboxylate |
InChI |
InChI=1S/C18H21NO4S/c1-21-15-4-2-3-13(11-15)12-22-18(20)17-16(7-10-24-17)23-14-5-8-19-9-6-14/h2-4,7,10-11,14,19H,5-6,8-9,12H2,1H3 |
Clave InChI |
ZTDXLQOIZQKRIE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)COC(=O)C2=C(C=CS2)OC3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[6-(4-chlorophenoxy)pyridin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B13875979.png)




![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)



